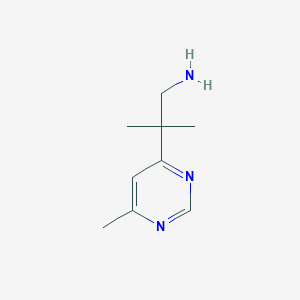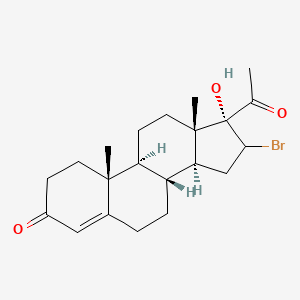
16-Bromo-17-hydroxypregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Bromo-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid derivative. It is a brominated analog of 17-hydroxyprogesterone, which is a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones, including cortisol and androgens . The compound has a molecular formula of C21H29BrO3 and a molecular weight of 409.357 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione typically involves the bromination of 17-hydroxyprogesterone. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 16th position . The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
16-Bromo-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The carbonyl groups at the 3rd and 20th positions can be reduced to form hydroxyl groups.
Substitution: The bromine atom at the 16th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-bromo-17-oxopregn-4-ene-3,20-dione.
Reduction: Formation of 16-bromo-17-hydroxypregn-4-ene-3,20-diol.
Substitution: Formation of various 16-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
16-Bromo-17-hydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its effects on steroid hormone pathways and receptor interactions.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and anti-inflammatory treatments.
Industry: Used in the production of steroid-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to progesterone receptors and modulates their activity, influencing the expression of target genes involved in various physiological processes. The bromine atom at the 16th position enhances the compound’s binding affinity and selectivity for these receptors .
Comparación Con Compuestos Similares
Similar Compounds
17-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structure but lacking the bromine atom at the 16th position.
16,17-Epoxypregn-4-ene-3,20-dione: A structurally related compound with an epoxide group at the 16th and 17th positions.
6alpha-Fluoro-17-hydroxypregn-4-ene-3,20-dione acetate: A fluorinated analog with different pharmacological properties.
Uniqueness
16-Bromo-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the bromine atom at the 16th position, which enhances its binding affinity and selectivity for steroid hormone receptors. This structural modification also influences its chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
28018-91-9 |
|---|---|
Fórmula molecular |
C21H29BrO3 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29BrO3/c1-12(23)21(25)18(22)11-17-15-5-4-13-10-14(24)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |
Clave InChI |
YDPHCPYUXBKCBQ-CWNZLVRBSA-N |
SMILES isomérico |
CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)Br)O |
SMILES canónico |
CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
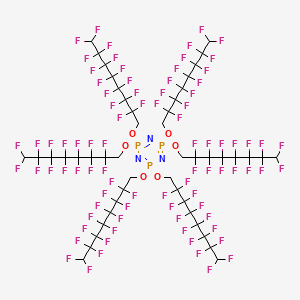

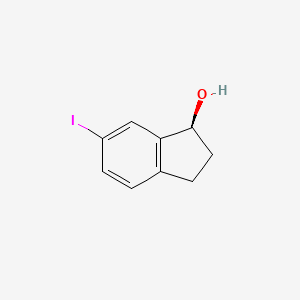
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
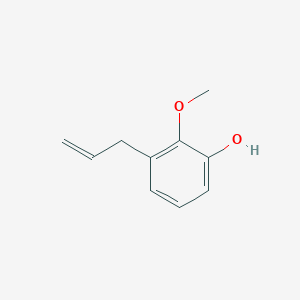
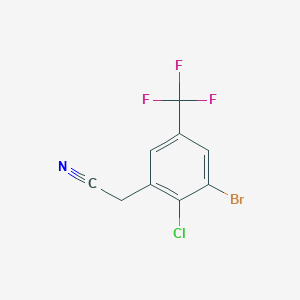
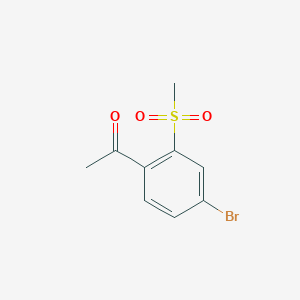
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
